2-Acetamido-2-Desoxy-D-Glucono-1,5-Lacton

Übersicht

Beschreibung

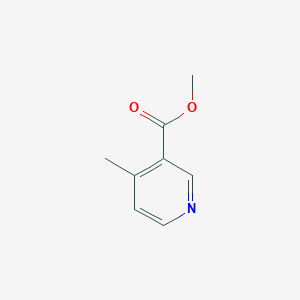

2-Acetamido-2-deoxy-D-glucono-1,5-lactone, also known as 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, is a useful research compound. Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Acetamido-2-deoxy-D-glucono-1,5-lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetamido-2-deoxy-D-glucono-1,5-lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-deoxy-D-glucono-1,5-lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitor von Humanen OGA- und HexB-Enzymen

“2-Acetamido-2-Desoxy-D-Glucono-1,5-Lacton” wurde synthetisiert und als Inhibitor von humanen OGA- und HexB-Enzymen bewertet . Die Hemmung dieser Enzyme ist pharmakologisch relevant bei verschiedenen Krankheiten wie neurodegenerativen und kardiovaskulären Erkrankungen, Typ-2-Diabetes und Krebs .

Synthese von Glykosylierten Medikamenten

Diese Verbindung wird häufig bei der Synthese von glykosylierten Medikamenten eingesetzt . Es dient als Vorläufer oder Zwischenprodukt für die Herstellung von pharmazeutischen Wirkstoffen .

Produktion von Kohlenhydraten

Neben seiner Rolle in der Medikamentensynthese wird “this compound” auch bei der Herstellung von Kohlenhydraten eingesetzt .

Hemmung von Beta-Hexosaminidase

Es wird verwendet, um den Abbau von Produkten durch Beta-Hexosaminidase(n) zu hemmen, wenn das Kulturmedium als Enzymproduzent verwendet wird .

Forschung zu Struktur-Wirkungs-Beziehungen von OGA-Inhibitoren

Diese Verbindung wird verwendet, um die Struktur-Wirkungs-Beziehungen von OGA-Inhibitoren zu erweitern . Eine Reihe von this compound-Sulfonylhydrazonen wurde aus D-Glucosamin hergestellt .

Rechnerische Studien

Um die Bindungsart dieser Inhibitoren an hOGA zu beurteilen, wurden rechnerische Studien durchgeführt . Diese Verbindung wird in diesen Studien verwendet, um die Bindungspräferenz der Glucono-1,5-Lacton-Sulfonylhydrazone zu verstehen

Wirkmechanismus

Target of Action

The primary targets of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone are the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme and the human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are involved in the cleavage of GlcNAc and GalNAc residues from oligosaccharides and glycosphingolipids .

Mode of Action

2-Acetamido-2-deoxy-D-glucono-1,5-lactone interacts with its targets through a substrate-assisted catalytic mechanism. In this process, the 2-acetamido group of the substrate forms an oxazoline intermediate . This interaction results in the inhibition of the hOGA and hHexB enzymes .

Biochemical Pathways

The inhibition of the hOGA and hHexB enzymes affects the biochemical pathways involving the cleavage of GlcNAc and GalNAc residues from oligosaccharides and glycosphingolipids . The downstream effects of this inhibition are still under investigation.

Result of Action

The molecular and cellular effects of the action of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone are primarily the inhibition of the hOGA and hHexB enzymes . This inhibition is pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Acetamido-2-deoxy-D-glucono-1,5-lactone has been identified as a potent inhibitor of O-GlcNAcase (OGA), an enzyme involved in the dynamic post-translational modification of proteins . The compound interacts with OGA, inhibiting its activity and thereby affecting the balance of O-GlcNAcylation, a process critical for various cellular functions .

Cellular Effects

The inhibition of OGA by 2-Acetamido-2-deoxy-D-glucono-1,5-lactone can lead to an increase in protein O-GlcNAcylation levels within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone involves the formation of an oxazoline intermediate with the 2-acetamido group of the substrate . This interaction inhibits the activity of OGA, leading to changes in protein O-GlcNAcylation levels .

Temporal Effects in Laboratory Settings

The effects of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone on OGA activity and protein O-GlcNAcylation levels can be observed over time in laboratory settings

Metabolic Pathways

2-Acetamido-2-deoxy-D-glucono-1,5-lactone is involved in the metabolic pathway of O-GlcNAcylation . It interacts with the enzyme OGA, affecting the balance of this critical post-translational modification process .

Eigenschaften

IUPAC Name |

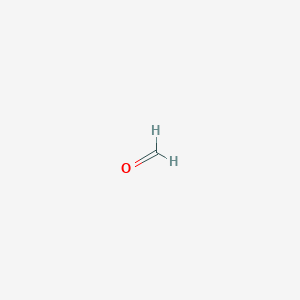

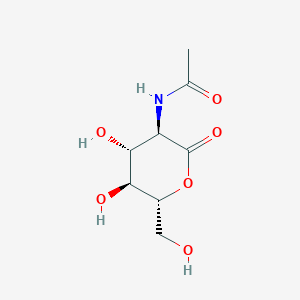

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELQYZRSPDCGRQ-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291445 | |

| Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19026-22-3 | |

| Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19026-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-2-deoxy-D-glucono-(1,5)-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019026223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-2-deoxy-D-glucono-δ-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ICI1V6AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Acetamido-2-deoxy-D-glucono-1,5-lactone interact with its target enzymes, and what are the downstream effects of this interaction?

A: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone acts as a competitive inhibitor of enzymes like human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). [, , , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby blocking the enzyme's activity. Inhibiting these enzymes is of pharmacological interest for various conditions like neurodegenerative diseases, cardiovascular disorders, type 2 diabetes, and cancer. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives?

A: Research indicates that modifications to the structure of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, such as introducing sulfonylhydrazone or phenylsemicarbazone moieties, can significantly impact its inhibitory potency and selectivity towards hOGA and hHexB. [, ] For instance, the addition of a 1-naphthalenesulfonylhydrazone group to the lactone resulted in a compound with nanomolar inhibition against both hOGA and hHexB, albeit without significant selectivity. []

Q3: What insights have computational studies provided into the binding mode of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives to enzymes like hOGA?

A: Computational studies, including protein-ligand refinement and QM/MM optimizations, suggest that derivatives of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, particularly those containing sulfonylhydrazone groups, bind to hOGA preferentially in an s-cis conformation. [] This information is valuable for understanding the specific interactions between these inhibitors and their target enzymes, potentially guiding the development of more potent and selective inhibitors.

Q4: Has 2-Acetamido-2-deoxy-D-glucono-1,5-lactone or its derivatives demonstrated efficacy in any in vitro or in vivo studies?

A: Research suggests that 2-Acetamido-2-deoxy-D-glucono-1,5-lactone can inhibit sperm-oocyte interaction, indicating its potential role in fertilization. [] Additionally, a derivative, the phenylsemicarbazone of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, demonstrated competitive inhibition against N-acetylglucosaminidases from various sources like bovine kidney, Aspergillus niger, and Artemia salina. []

Q5: What analytical techniques are commonly employed for characterizing and quantifying 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives?

A: Researchers utilize a variety of techniques to analyze 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives. These methods include enzyme kinetic assays to determine inhibitory potency, techniques like X-ray analysis to determine the compound's structure, and high-performance liquid chromatography for separating and identifying synthesized compounds. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)